2-(2-Chlorophenylsulfanyl)benzothiazole

Vue d'ensemble

Description

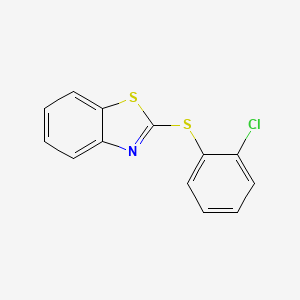

2-(2-Chlorophenylsulfanyl)benzothiazole is a chemical compound with the molecular formula C13H8ClNS2. It is a derivative of benzothiazole, a heterocyclic aromatic organic compound, and is known for its unique chemical properties and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenylsulfanyl)benzothiazole typically involves the reaction of 2-chlorophenylthiol with benzothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Chlorophenylsulfanyl)benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids or sulfoxides.

Reduction: Production of reduced derivatives, such as benzothiazolyl alcohols.

Substitution: Generation of various substituted benzothiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Activity

Benzothiazole derivatives, including 2-(2-Chlorophenylsulfanyl)benzothiazole, have been extensively studied for their anticancer properties. Research indicates that modifications to the benzothiazole structure can enhance its effectiveness against various cancer cell lines.

- Mechanisms of Action : Compounds like this compound may inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the AKT and ERK pathways. For instance, studies have shown that certain benzothiazole derivatives exhibit significant inhibitory effects on cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung cancer) by promoting apoptosis and inducing cell cycle arrest .

- Case Studies : A recent study synthesized a series of benzothiazole derivatives that demonstrated potent anticancer activities. Among these, compounds were evaluated for their ability to reduce the proliferation of various cancer cells, with some derivatives showing IC50 values in the nanomolar range . The dual functionality of these compounds as both anticancer and anti-inflammatory agents positions them as promising candidates for further development .

Anti-inflammatory Properties

In addition to their anticancer activities, benzothiazole derivatives are also recognized for their anti-inflammatory effects. The presence of specific substituents can significantly enhance these properties.

- Inflammation Modulation : Research indicates that certain benzothiazole compounds can effectively reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases alongside cancer .

- Comparative Efficacy : Some studies have reported that benzothiazole derivatives outperform traditional anti-inflammatory medications like aspirin and naproxen in reducing edema and inflammation in experimental models .

Antimicrobial Activity

Benzothiazole compounds also exhibit broad-spectrum antimicrobial properties. Their ability to inhibit bacterial growth makes them valuable in addressing antibiotic resistance.

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of essential bacterial enzymes such as dihydropteroate synthase (DHPS), which is critical for bacterial survival .

- Research Findings : Recent studies have synthesized new benzothiazole derivatives that show promising antimicrobial activity against various pathogens, including strains resistant to conventional antibiotics .

Neuroprotective Effects

Emerging research suggests that benzothiazole derivatives may also play a role in neuroprotection.

- Multitargeted Approaches : New strategies involve designing multitarget-directed ligands (MTDLs) based on benzothiazole scaffolds to address complex neurodegenerative diseases like Alzheimer's disease. These compounds aim to modulate multiple targets simultaneously, potentially offering more effective therapeutic options than current treatments .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various organic reactions, including diazo-coupling and molecular hybridization techniques. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

- Synthetic Pathways : Recent advancements highlight diverse synthetic methods for creating benzothiazole derivatives, enhancing their bioactivity against specific diseases .

- SAR Insights : Studies have elucidated how different functional groups attached to the benzothiazole nucleus influence its pharmacological properties, guiding future synthesis efforts toward more potent analogs .

Mécanisme D'action

The mechanism by which 2-(2-Chlorophenylsulfanyl)benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparaison Avec Des Composés Similaires

2-(2-Methoxyphenylsulfanyl)benzothiazole

2-(2-Nitrophenylsulfanyl)benzothiazole

2-(2-Fluorophenylsulfanyl)benzothiazole

2-(2-Bromophenylsulfanyl)benzothiazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(2-Chlorophenylsulfanyl)benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant antibacterial effects against various strains of bacteria.

- Mechanism of Action : Benzothiazole derivatives are believed to inhibit bacterial growth by interacting with essential enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This interaction leads to the disruption of metabolic pathways necessary for bacterial survival .

- Case Study : A study evaluating a series of benzothiazole derivatives found that certain compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 25-250 mg/mL against various bacterial strains, indicating moderate antibacterial activity .

Antifungal Activity

The antifungal potential of this compound has also been explored, particularly against phytopathogenic fungi.

- In Vitro Studies : Research has shown that benzothiazole derivatives can effectively inhibit the growth of fungi such as Fusarium solani and Candida albicans. For instance, one study reported MIC values for antifungal activity between 0.06–0.47 mg/mL, demonstrating substantial efficacy compared to standard antifungal agents .

- Structure-Activity Relationship (SAR) : The effectiveness of these compounds is influenced by their chemical structure. Electron-withdrawing groups on the phenyl ring enhance antifungal activity, as evidenced by various synthesized derivatives exhibiting differing levels of inhibition based on their substituents .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer properties.

- Cellular Mechanisms : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and modulation of cell signaling pathways such as JNK and NF-κB .

- Research Findings : In vitro studies have demonstrated that some benzothiazole derivatives can inhibit the proliferation of cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, certain derivatives showed IC50 values as low as 4.34 μg/mL against specific cancer cell lines .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationships

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| Benzothiazole with electron-withdrawing groups | Antifungal | Enhanced inhibition |

| Substituted benzothiazoles | Antibacterial | Moderate activity |

| Various derivatives | Anticancer | Significant cytotoxicity |

Propriétés

IUPAC Name |

2-(2-chlorophenyl)sulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS2/c14-9-5-1-3-7-11(9)16-13-15-10-6-2-4-8-12(10)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGVMFFINJFURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647757 | |

| Record name | 2-[(2-Chlorophenyl)sulfanyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60372-34-1 | |

| Record name | 2-[(2-Chlorophenyl)sulfanyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.